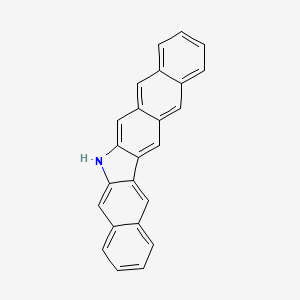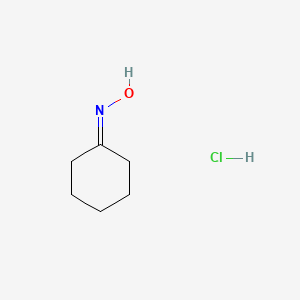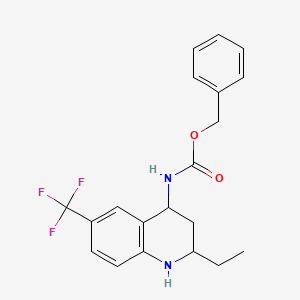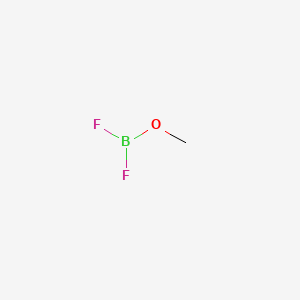![molecular formula C12H9FN2O2S B14750472 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline CAS No. 321-11-9](/img/structure/B14750472.png)
2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline is an organic compound that features a fluorinated nitrophenyl group attached to a sulfanyl aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline typically involves the nucleophilic substitution of a fluorinated nitrobenzene derivative with a thiol-containing aniline. One common method includes the reaction of 5-fluoro-2-nitrobenzenethiol with aniline under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of sodium borohydride (NaBH₄) are typical methods.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2-[(5-Fluoro-2-aminophenyl)sulfanyl]aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism by which 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]benzoic acid
- 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]phenol
- 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]benzamide
Uniqueness
2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline is unique due to the combination of its fluorinated nitrophenyl group and sulfanyl aniline moiety. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
321-11-9 |
|---|---|
Formule moléculaire |
C12H9FN2O2S |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
2-(5-fluoro-2-nitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C12H9FN2O2S/c13-8-5-6-10(15(16)17)12(7-8)18-11-4-2-1-3-9(11)14/h1-7H,14H2 |
Clé InChI |
HXSDOHJMYSWXJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)SC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[6-(7-Chloro-4-oxo-4H-1,3-benzothiazin-2-yl)-4-(methylsulfonyl)pyridin-2-yl]propanoic acid](/img/structure/B14750399.png)




![4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14750420.png)
![2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]-](/img/structure/B14750425.png)
![ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)




